[1-(4-fluoro-1H-indol-3-yl)cyclopropyl]methanamine [1-(4-fluoro-1H-indol-3-yl)cyclopropyl]methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13428148
InChI: InChI=1S/C12H13FN2/c13-9-2-1-3-10-11(9)8(6-15-10)12(7-14)4-5-12/h1-3,6,15H,4-5,7,14H2
SMILES: C1CC1(CN)C2=CNC3=C2C(=CC=C3)F
Molecular Formula: C12H13FN2
Molecular Weight: 204.24 g/mol

[1-(4-fluoro-1H-indol-3-yl)cyclopropyl]methanamine

CAS No.:

Cat. No.: VC13428148

Molecular Formula: C12H13FN2

Molecular Weight: 204.24 g/mol

* For research use only. Not for human or veterinary use.

[1-(4-fluoro-1H-indol-3-yl)cyclopropyl]methanamine -

Specification

Molecular Formula C12H13FN2
Molecular Weight 204.24 g/mol
IUPAC Name [1-(4-fluoro-1H-indol-3-yl)cyclopropyl]methanamine
Standard InChI InChI=1S/C12H13FN2/c13-9-2-1-3-10-11(9)8(6-15-10)12(7-14)4-5-12/h1-3,6,15H,4-5,7,14H2
Standard InChI Key OCYYXOPAOWISNG-UHFFFAOYSA-N
SMILES C1CC1(CN)C2=CNC3=C2C(=CC=C3)F
Canonical SMILES C1CC1(CN)C2=CNC3=C2C(=CC=C3)F

Introduction

Key Findings

[1-(4-Fluoro-1H-indol-3-yl)cyclopropyl]methanamine (CAS: 1501903-29-2) is a fluorinated indole derivative with a cyclopropane ring and aminomethyl substituent. It exhibits structural features associated with metabolic stability and pharmacological potential, particularly in kinase inhibition and anticancer research. This compound’s synthesis, physicochemical properties, and biological activity are supported by diverse industrial and academic studies .

Chemical Identity and Structural Features

Molecular Characteristics

The compound belongs to the class of bicyclic heterocycles, combining an indole core with a cyclopropane ring. Key structural attributes include:

  • Indole backbone: Substituted with fluorine at position 4 to enhance electronic and steric properties .

  • Cyclopropane ring: Fused to the indole’s 3-position, contributing to conformational rigidity .

  • Aminomethyl group: Attached to the cyclopropane, enabling interactions with biological targets .

Table 1: Structural and Molecular Data

PropertyValueSource
Molecular FormulaC₁₂H₁₃FN₂
Molecular Weight204.25 g/mol
IUPAC Name[1-(4-Fluoro-1H-indol-3-yl)cyclopropyl]methanamine
SMILESC1CC1(CN)C2=C(NC3=C2C=CC(=C3)F)C
InChI KeyOCYYXOPAOWISNG-UHFFFAOYSA-N

Synthetic Routes

Synthesis typically involves multi-step strategies:

  • Indole functionalization: Introduction of fluorine via electrophilic substitution .

  • Cyclopropanation: Achieved using Simmons-Smith reagents or transition metal-catalyzed [2+1] cycloadditions .

  • Aminomethylation: Coupling of cyclopropane with protected amines, followed by deprotection .

Industrial-scale production optimizes yield (>75%) and purity (>98%) through chromatographic purification .

Physicochemical Properties

Stability and Solubility

  • Density: 1.298 ± 0.06 g/cm³ (predicted) .

  • Boiling Point: 375.9 ± 22.0°C (predicted) .

  • pKa: 16.60 ± 0.30, indicating weak basicity at physiological pH .

  • Solubility: Low aqueous solubility (<1 mg/mL), necessitating formulation with co-solvents .

Spectroscopic Data

  • NMR: ¹H NMR (DMSO-d₆) signals at δ 7.25 (d, indole H-2), 6.85 (m, H-5/H-6), 3.10 (s, NH₂) .

  • MS: ESI+ m/z 205.1 [M+H]⁺ .

Biological Activity and Mechanisms

Table 2: In Vitro Anticancer Activity of Analogues

Cell LineIC₅₀ (μM)MechanismSource
MGC-8039.47ERK pathway suppression
HCT-1169.58FGFR inhibition
MCF-713.1Cell cycle arrest

Structure-Activity Relationships (SAR)

  • Fluorine Substitution: Enhances metabolic stability and target binding via electron-withdrawing effects .

  • Cyclopropane Ring: Restricts molecular flexibility, improving selectivity for kinase domains .

  • Aminomethyl Group: Facilitates hydrogen bonding with ATP-binding pockets of kinases .

Industrial and Research Applications

  • Drug Discovery: Lead compound for kinase inhibitors in oncology .

  • Chemical Probes: Used to study ERK/FGFR signaling in cellular models .

  • Material Science: Building block for fluorescent tags due to indole’s photostability .

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